molecular formula C12H12BNO3 B180624 (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid CAS No. 196861-33-3

(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid

Cat. No.: B180624
CAS No.: 196861-33-3
M. Wt: 229.04 g/mol
InChI Key: QLNYKODXAPVKKX-UHFFFAOYSA-N
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Description

(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a pyridinyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Methoxy-5-(pyridin-4-yl)phenylboronic acid acts as an organoboron reagent . These reactions involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst . The organoboron compound provides a nucleophilic carbon center that can form a new carbon-carbon bond with the electrophilic carbon of the organic halide or triflate .

Biochemical Pathways

The compound’s role in suzuki–miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various organic compounds . These reactions are widely used in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

It’s known that boronic esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH of the environment . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties could be significantly affected by these factors.

Result of Action

The molecular and cellular effects of 2-Methoxy-5-(pyridin-4-yl)phenylboronic acid’s action are likely to be diverse, given its role in Suzuki–Miyaura cross-coupling reactions . These reactions can result in the formation of a wide range of organic compounds, each with its own set of biological effects .

Action Environment

The action of 2-Methoxy-5-(pyridin-4-yl)phenylboronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid typically involves the reaction of 2-methoxy-5-bromopyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(2-methoxy-5-pyridin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c1-17-12-3-2-10(8-11(12)13(15)16)9-4-6-14-7-5-9/h2-8,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNYKODXAPVKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C2=CC=NC=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594224
Record name [2-Methoxy-5-(pyridin-4-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196861-33-3
Record name Boronic acid, [2-methoxy-5-(4-pyridinyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196861-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Methoxy-5-(pyridin-4-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-methoxy-5-(pyridin-4-yl)phenyl]boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of n-butyllithium in hexane (1.7 mL of 2.5 M, 4.25 mmol) is added to a stirred solution of 4-(3-bromo-4-methoxyphenyl)pyridine (Example 1b; 1.06 g, 4 mmol) and triethylborate (0.62 g, 4.2 mmol) in dry tetrahydrofuran (20 mL) at −85° C. under an argon atmosphere. The mixture is stirred for 15 min at −80° C., then treated with a saturated aqueous solution of ammonium chloride (60 mL) and extracted with ethyl acetate (2×80 mL). The combined extracts are dried (Na2SO4), filtered and the solvent is evaporated off under reduced pressure to yield the crude product which is purified by recrystallisation from ethyl acetate-hexane to give 2-methoxy-5-(pyridin-4-yl)phenylboronic acid as a beige crystalline solid, m.p. 194-200° C. and having the following physical characteristics:
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0 (± 1) mol
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1.7 mL
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1.06 g
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0.62 g
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20 mL
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60 mL
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